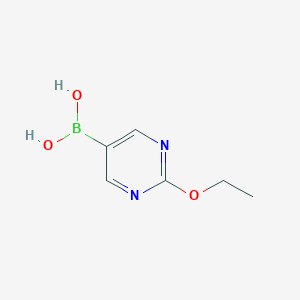

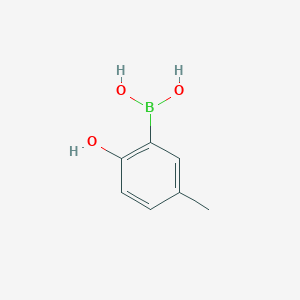

2-Hydroxy-5-methylphenylboronsäure

Übersicht

Beschreibung

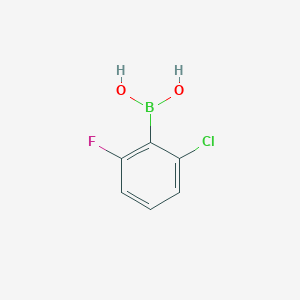

2-Hydroxy-5-methylphenylboronic acid is a boronic acid derivative that is of interest due to its potential applications in various chemical reactions and biological activities. While the provided papers do not directly discuss 2-hydroxy-5-methylphenylboronic acid, they do provide insights into the chemistry of related boronic acid compounds, which can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of organoboronic acids as intermediates or catalysts. For example, the synthesis of 5-trifluoromethyl-2-formylphenylboronic acid involves the introduction of an electron-withdrawing substituent, which significantly increases the acidity compared to its analogs . Similarly, the synthesis of 4-arylcoumarins via Cu-catalyzed hydroarylation with arylboronic acids demonstrates the utility of boronic acids in facilitating carbon-carbon bond formation . These methods could potentially be adapted for the synthesis of 2-hydroxy-5-methylphenylboronic acid.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can exhibit diverse solid-state structures, as seen in the tautomeric equilibrium between functionalized 2-formylphenylboronic acids and their corresponding oxaboroles . The presence of substituents can influence the planarity and conformation of the molecule, which in turn affects its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. For instance, 2-hydroxymethylphenylboronate has been used to detect carbohydrates by forming anionic complexes that are detectable by mass spectrometry . Additionally, the ortho-substituent on phenylboronic acids can play a crucial role in catalytic reactions, such as the dehydrative condensation between carboxylic acids and amines . These examples highlight the versatility of boronic acids in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure and substituents. For example, the presence of an electron-withdrawing group, such as a trifluoromethyl group, can increase the acidity of the boronic acid . The solubility, stability, and reactivity of boronic acids can vary significantly, which is important for their application in synthesis and as reagents in analytical methods .

Relevant Case Studies

Case studies involving boronic acids often focus on their application in organic synthesis and their biological activity. For instance, 5-trifluoromethyl-2-formylphenylboronic acid has shown antimicrobial activity against various microorganisms, and docking studies have suggested a potential mechanism of action . Additionally, the use of boronic acids in the synthesis of biologically active compounds, such as 4-arylcoumarins, demonstrates their importance in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von 2-Hydroxy-5-methylphenylboronsäure

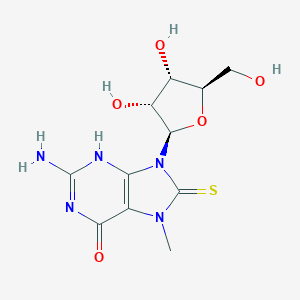

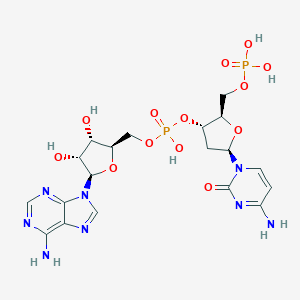

Anwendungen im Bereich der Sensorik: Phenylboronsäuren, einschließlich this compound, sind für ihre Fähigkeit bekannt, selektiv mit cis-Diol-haltigen Molekülen durch reversible kovalente Reaktionen zu interagieren. Diese Eigenschaft ist besonders nützlich bei der Entwicklung von Sensoren für Biomoleküle wie Nukleoside, Katechole, Saccharide und Glykoproteine .

Glucosesensorik und Insulin-Abgabesysteme: Die einzigartige Reaktionsfähigkeit von Phenylboronsäuren gegenüber Diol-haltigen Molekülen wie Glukose macht sie zu vielversprechenden Kandidaten für Glucosesensorik- und Insulin-Abgabesysteme. Hydrogele, die Phenylboronsäure-Einheiten tragen, können aufgrund ihrer selektiven Bindung an Glukose möglicherweise als Alternative für diese Anwendungen dienen .

Anwendungen in der Biosensorik: Phenylboronsäure-funktionalisierte Materialien können in der Biosensorik eingesetzt werden, wo sie zur Entwicklung von stimuli-responsiven DNA-basierten Hydrogelen beitragen können. Diese Hydrogele können kostengünstig synthetisiert werden und haben potenzielle praktische Anwendungen in verschiedenen Biosensorik-Kontexten .

Wirkmechanismus

Target of Action

The primary target of 2-Hydroxy-5-methylphenylboronic acid is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group (from 2-Hydroxy-5-methylphenylboronic acid) is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 2-Hydroxy-5-methylphenylboronic acid . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared , suggesting it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 2-Hydroxy-5-methylphenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2-hydroxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSKCZZLOSEKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595160 | |

| Record name | (2-Hydroxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

259209-21-7 | |

| Record name | (2-Hydroxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxy-5-methylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

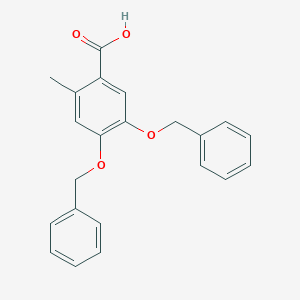

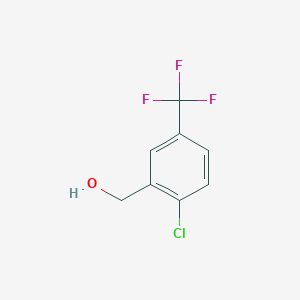

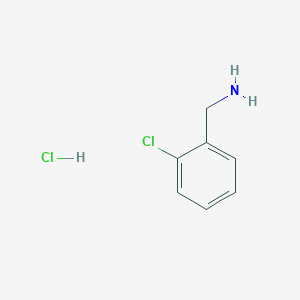

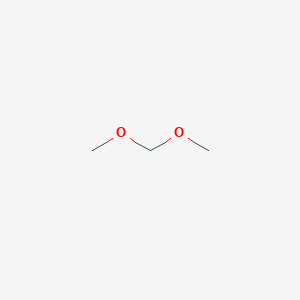

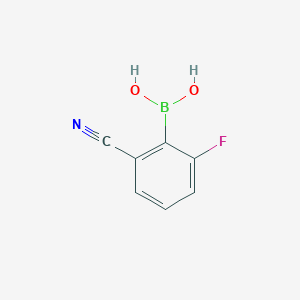

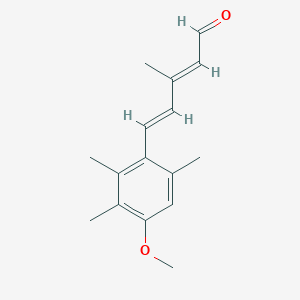

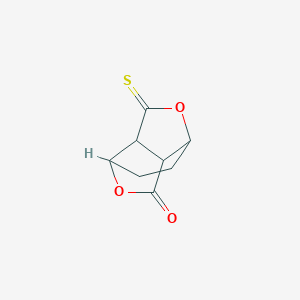

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B151102.png)